![molecular formula C21H19NOS B5557201 N-biphenyl-4-yl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5557201.png)
N-biphenyl-4-yl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide
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Overview
Description
"N-biphenyl-4-yl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide" is a compound of interest due to its complex structure and potential for various applications in chemical and pharmacological research. This compound is part of a broader class of thiophene derivatives, known for their diverse chemical and biological activities.
Synthesis Analysis
The synthesis of thiophene derivatives often involves multistep reactions, starting from basic thiophene structures and incorporating various functional groups to achieve the desired compound. For instance, a series of novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide by reacting with different organic reagents, showcasing the versatility of thiophene chemistry (Amr et al., 2010).
Molecular Structure Analysis
The molecular structure of thiophene derivatives, including N-biphenyl-4-yl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide, is characterized by spectroscopic methods such as IR, NMR, and mass spectrometry. These methods confirm the complex structures and substitution patterns of these compounds. For example, close structural analogs have been synthesized and structurally characterized, revealing insights into their molecular conformations and supramolecular aggregation (Sagar et al., 2018).
Scientific Research Applications
Synthesis and Biological Activity
A series of compounds closely related to N-biphenyl-4-yl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide have been synthesized for their potential biological activities. For instance, biphenyl benzothiazole-2-carboxamide derivatives have been investigated for their diuretic activities in vivo, revealing promising candidates for further exploration in the field of diuretic drug development (Yar & Ansari, 2009). Similarly, benzothiophene carboxamide derivatives have demonstrated potent inhibitory effects against Plasmodium falciparum enoyl‐ACP reductase, offering a pathway for the development of new antimalarials (Banerjee et al., 2011).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal potentials of thiophene-3-carboxamide derivatives have been investigated, showing that compounds with specific structural features can exhibit significant biological activity. This research underscores the importance of these compounds in developing new antimicrobial and antifungal agents, highlighting the chemical versatility and application breadth of N-biphenyl-4-yl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide derivatives (Vasu et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-phenylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NOS/c23-21(20-19-9-5-4-8-17(19)14-24-20)22-18-12-10-16(11-13-18)15-6-2-1-3-7-15/h1-3,6-7,10-14H,4-5,8-9H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTHYSDJUQMKRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(SC=C2C1)C(=O)NC3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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